molecular formula C12H11NO2S B14310209 2-(2-Nitro-1-phenylethyl)thiophene CAS No. 117635-33-3

2-(2-Nitro-1-phenylethyl)thiophene

Cat. No.: B14310209
CAS No.: 117635-33-3
M. Wt: 233.29 g/mol
InChI Key: ZVZNMTWGKYXAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitro-1-phenylethyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-(2-Nitro-1-phenylethyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene with nitroalkenes under basic conditions. The reaction typically requires a base such as potassium t-butoxide and is carried out under microwave irradiation to enhance the reaction rate . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-(2-Nitro-1-phenylethyl)thiophene undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

2-(2-Nitro-1-phenylethyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Nitro-1-phenylethyl)thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

2-(2-Nitro-1-phenylethyl)thiophene can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structure, which combines a nitro group and a phenylethyl group with the thiophene ring, potentially offering distinct chemical and biological properties.

Properties

CAS No.

117635-33-3

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-(2-nitro-1-phenylethyl)thiophene

InChI

InChI=1S/C12H11NO2S/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2

InChI Key

ZVZNMTWGKYXAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.